molecular formula C7H15F2N B13968658 1,1-Difluoro-n,n,2,2-tetramethyl-1-propanamine

1,1-Difluoro-n,n,2,2-tetramethyl-1-propanamine

Cat. No.: B13968658
M. Wt: 151.20 g/mol
InChI Key: ZGCUZNFQMQGZKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of nitriles, where the nitrile is reduced to form the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes .

Comparison with Similar Compounds

1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- can be compared with other similar compounds such as:

The uniqueness of 1-Propanamine, 1,1-difluoro-N,N,2,2-tetramethyl- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15F2N

Molecular Weight

151.20 g/mol

IUPAC Name

1,1-difluoro-N,N,2,2-tetramethylpropan-1-amine

InChI

InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)10(4)5/h1-5H3

InChI Key

ZGCUZNFQMQGZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(N(C)C)(F)F

Origin of Product

United States

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